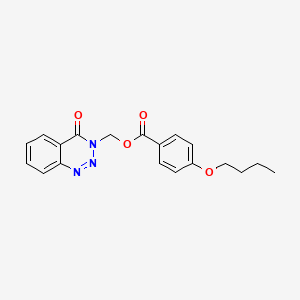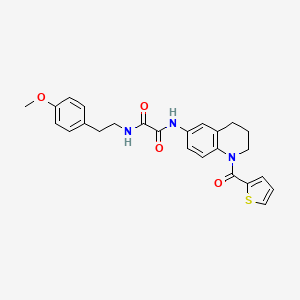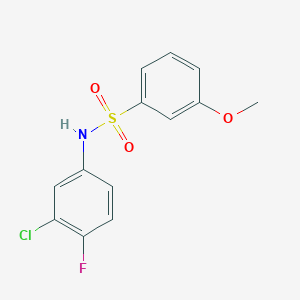![molecular formula C16H17ClN2O3S2 B2778344 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034224-18-3](/img/structure/B2778344.png)
4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4,5,6,7-tetrahydrothieno pyridine . This class of heterocyclic compounds is widely distributed in nature and has various biological activities like anti-inflammatory, vasodilator, and blood platelet aggregation inhibitory action .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrothieno pyridine derivatives involves various methods . The core structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of a piperidine (also called tetrahydropyridine) which is an amine heterocycle consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .Molecular Structure Analysis
The structure of the compound includes a chlorine atom attached to a carbon atom . This results in electrostatic repulsion when a nucleophilic center approaches the carbon atom .Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with a chlorine atom . When a nucleophilic center approaches the carbon atom attached to the chlorine atom, there is electrostatic repulsion .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.79 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
- 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide exhibits anti-inflammatory properties. It may help reduce inflammation by modulating immune responses or inhibiting specific pathways involved in inflammation .
- The compound has vasodilator activity, which means it can relax blood vessels and improve blood flow. Vasodilation is essential for maintaining cardiovascular health and managing conditions like hypertension .
- By inhibiting platelet aggregation, this compound may prevent excessive clot formation. This property is crucial for preventing thrombotic events and maintaining healthy blood circulation .
- The 4,5,6,7-tetrahydrothieno pyridine nucleus serves as a core structure in several drug molecules. Researchers have explored its potential as a lead compound for developing future drugs. Its synthetic schemes and biological activities are of interest for pharmaceutical development .
- Some indole derivatives containing the 4,5,6,7-tetrahydrothieno pyridine core have shown promising anti-inflammatory and analgesic activities. These compounds could be valuable in pain management and inflammation-related disorders .
Anti-Inflammatory Activity
Vasodilator Effects
Blood Platelet Aggregation Inhibition
Drug Development
Indole Derivatives
Mecanismo De Acción
Target of Action
It has been found to inhibit the aggregation of platelets induced by various agents . This suggests that it may interact with proteins involved in platelet aggregation, such as receptors for adenosine diphosphate (ADP) and thrombin .
Mode of Action
It is known to inhibit platelet aggregation . This could be achieved by blocking the binding of agonists to their receptors on the platelet surface, inhibiting intracellular signaling pathways involved in platelet activation, or interfering with the function of the platelet’s cytoskeleton.
Biochemical Pathways
The compound appears to affect the biochemical pathways involved in platelet aggregation . Platelet aggregation is a complex process involving the activation of platelets, the release of substances that recruit more platelets, and changes in the platelet shape to facilitate clot formation. By inhibiting this process, the compound could potentially prevent thrombus formation and reduce the risk of thrombotic events.
Pharmacokinetics
Its solubility in water and ethanol suggests that it could be well-absorbed orally. The compound’s stability under various conditions would also influence its pharmacokinetic profile.
Result of Action
The compound has been shown to significantly decrease pulmonary metastasis induced by the injection of certain types of melanoma cells . This suggests that it could have potential anti-cancer effects, possibly by preventing the formation of blood clots that can facilitate the spread of cancer cells.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in water and ethanol could affect its absorption and distribution in the body Additionally, factors such as pH and temperature could influence its stability and activity
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-18(2)24(21,22)13-5-3-11(4-6-13)16(20)19-8-7-14-12(10-19)9-15(17)23-14/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWMWNNJUIBGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)
![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)
![(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2778263.png)
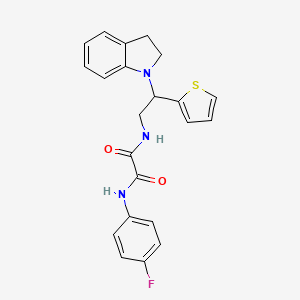
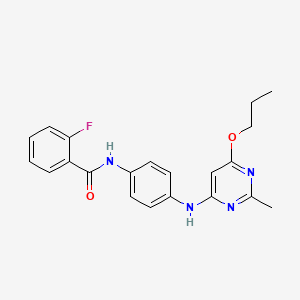
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/no-structure.png)
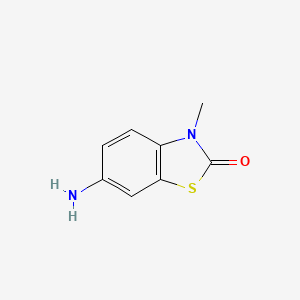
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2778272.png)


